3-(5-Chlorothien-2-yl)acrylonitrile
Description
3-(5-Chlorothien-2-yl)acrylonitrile is an acrylonitrile derivative featuring a 5-chlorothiophene substituent. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its versatile reactivity and tunable electronic properties .
Properties
Molecular Formula |
C7H4ClNS |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H4ClNS/c8-7-4-3-6(10-7)2-1-5-9/h1-4H |
InChI Key |
WUTGOBYCRLJMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) : These substituents slow reaction kinetics compared to electron-donating groups like furan. For example, furan derivatives (e.g., 4a) react faster (4–6 hours) due to enhanced electron density at the reaction site .
- Heterocyclic vs. aromatic substituents : Thiophene-based acrylonitriles (e.g., Compound 7) exhibit intermediate reactivity, balancing aromatic stabilization and electronic effects .
- Positional isomerism : Meta-substituted pyridine (Compound IV) requires longer reaction times (50–70 hours) compared to para-substituted analogs, highlighting steric and electronic challenges .
Photophysical and Electronic Properties
Table 2: Absorption Properties in Polar Solvents
Key Observations :
- Chlorothiophene’s electronic effects : The 5-chloro group on thiophene is expected to cause a hypsochromic shift (blue shift) in λ_max compared to unsubstituted thiophene analogs, similar to bromophenyl derivatives .
- Solvent sensitivity : Phenyl-substituted acrylonitriles (e.g., Compound I) show high sensitivity to solvent polarity, with ε dropping from 27,000 in ethyl acetate to 15,000 in chloroform. Thiophene derivatives may exhibit less sensitivity due to aromatic stabilization .
- Heteroatom influence : Pyridine substituents (e.g., Compound V) reduce ε values significantly, as nitrogen’s electronegativity alters electron transitions .
Material Science
- Film formation : Bromophenyl-substituted acrylonitrile (Compound B) forms agglomerates in thin films, whereas thiophene derivatives (e.g., Compound 7) may form homogeneous films due to planar thiophene enhancing π-stacking .
- Holographic properties: Stilbene azobenzene derivatives with nitro groups (Sample No. 1) show superior holographic recording efficiency. The 5-chlorothiophene group, being electron-withdrawing, could similarly enhance charge transfer in optoelectronic applications .
Environmental and Physicochemical Properties
Table 3: Environmental Persistence and Bioaccumulation
| Property | Acrylonitrile (Parent) | This compound (Predicted) | Reference ID |
|---|---|---|---|
| Water solubility (mg/L) | 73,500 | ~5,000–10,000* | |
| LogP | 0.25 | 2.8–3.5* | |
| Biodegradation potential | High | Moderate to low* |
Key Observations :
- The chloro and thiophene substituents increase hydrophobicity (higher logP), reducing water solubility compared to parent acrylonitrile. This may lower biodegradation rates, increasing environmental persistence .
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